molecular formula C28H31N3O4 B12487627 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12487627
M. Wt: 473.6 g/mol
InChI Key: LCTLKDYVAGYCRX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate is a complex organic compound with a molecular formula of C28H30N2O4 This compound is characterized by the presence of a benzylpiperazine moiety, a methoxyphenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where 4-benzylpiperazine reacts with 4-methoxybenzoyl chloride.

    Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 4-(4-methylpiperazin-1-yl)benzoate: This compound lacks the benzyl group, which may result in different pharmacological properties.

    Ethyl 4-(4-phenylpiperazin-1-yl)benzoate: The presence of a phenyl group instead of a benzyl group can alter the compound’s receptor binding profile.

    Ethyl 4-(4-benzylpiperazin-1-yl)acetate: The acetate ester may have different chemical reactivity compared to the benzoate ester.

Properties

Molecular Formula

C28H31N3O4

Molecular Weight

473.6 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H31N3O4/c1-3-35-28(33)23-11-14-26(25(19-23)29-27(32)22-9-12-24(34-2)13-10-22)31-17-15-30(16-18-31)20-21-7-5-4-6-8-21/h4-14,19H,3,15-18,20H2,1-2H3,(H,29,32)

InChI Key

LCTLKDYVAGYCRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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